

Unraveling NPD7155: A Technical Overview of its Chemical Identity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NPD7155**

Cat. No.: **B1680001**

[Get Quote](#)

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive examination of available scientific literature and chemical databases reveals the chemical identity of **NPD7155** as 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid. This technical guide serves to consolidate the known information regarding its chemical structure and properties, while also highlighting the current gap in publicly accessible synthesis pathways.

Chemical Structure and Properties

NPD7155, identified in the PubChem database under the Compound Identification number (CID) 95407155, possesses the molecular formula C₁₇H₂₄N₂O₄. Its structure features a central piperidine ring substituted with a carboxylic acid group and a more complex moiety derived from butanone, an aminomethoxyphenyl group, and a stereocenter at the second carbon of the butanoyl chain.

A summary of its key computed properties is presented in the table below:

Property	Value
Molecular Weight	320.38 g/mol
Molecular Formula	C ₁₇ H ₂₄ N ₂ O ₄
IUPAC Name	1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	6
Topological Polar Surface Area	92.9 Å ²
LogP (o/w)	1.80

Table 1: Physicochemical Properties of **NPD7155** (CID 95407155)

Synthesis Pathway: A Knowledge Gap

Despite a thorough review of scientific literature and chemical synthesis databases, a specific, detailed synthesis pathway for **NPD7155** (1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid) is not publicly available at this time. While general methodologies for the synthesis of substituted piperidine-4-carboxylic acid derivatives exist, a step-by-step experimental protocol for this particular molecule has not been documented in the reviewed sources.

The synthesis of such a molecule would likely involve a multi-step process, potentially beginning with the construction of the substituted piperidine ring, followed by the stereoselective attachment of the butanoyl side chain. The formation of the amide bond and the introduction of the aminomethoxy-phenyl group would be key transformations in the synthetic route.

A conceptual logical workflow for a potential, though currently unverified, synthetic approach is outlined below. This diagram is intended to represent a high-level strategy and does not reflect a published or validated experimental protocol.

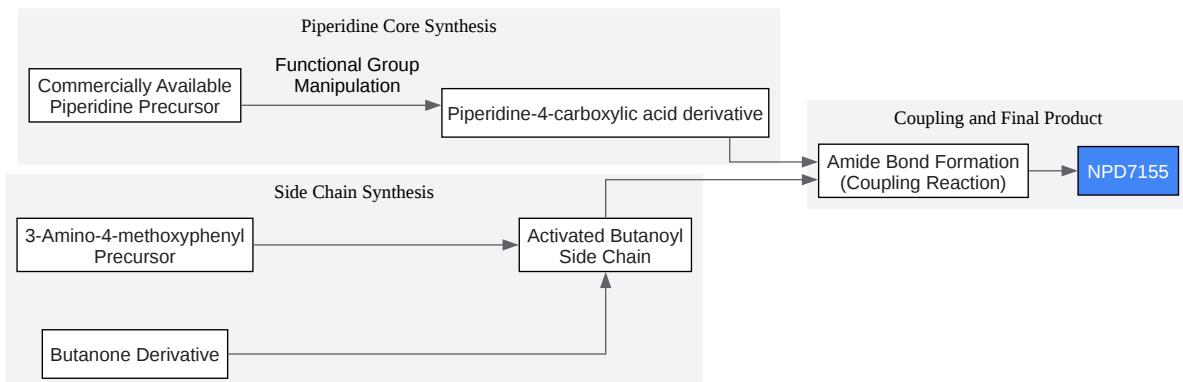

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow for a potential synthesis of **NPD7155**.

Experimental Protocols: A Call for Future Research

Given the absence of a published synthesis pathway, detailed experimental protocols for the preparation of **NPD7155** cannot be provided. The development and publication of such a protocol would be a valuable contribution to the chemical and pharmaceutical research communities. This would enable further investigation into the biological activity and potential applications of this compound.

Conclusion

NPD7155, chemically identified as 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid, is a molecule with a well-defined structure and predictable physicochemical properties. However, a significant information gap exists concerning its synthesis. This guide provides a comprehensive summary of the currently available data and underscores the need for future research to elucidate a viable and documented synthetic route.

The availability of a detailed synthesis protocol would be instrumental in unlocking the full research potential of **NPD7155** for scientists and drug development professionals.

- To cite this document: BenchChem. [Unraveling NPD7155: A Technical Overview of its Chemical Identity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1680001#npd7155-chemical-structure-and-synthesis-pathway\]](https://www.benchchem.com/product/b1680001#npd7155-chemical-structure-and-synthesis-pathway)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com